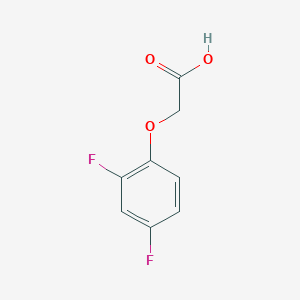

(2,4-Difluorphenoxy)essigsäure

Übersicht

Beschreibung

(2,4-Difluorophenoxy)acetic acid is a derivative of phenoxyacetic acid where two hydrogen atoms on the aromatic ring are replaced by fluorine atoms. This modification can potentially alter the physical and chemical properties of the molecule, making it a subject of interest in the synthesis of heterocyclic compounds and for its interactions in various crystal structures.

Synthesis Analysis

The synthesis of fluorine-containing dioxo acids, such as those related to (2,4-difluorophenoxy)acetic acid, involves the introduction of polyfluoroalkyl or pentafluorophenyl groups into the 2,4-dioxo acid structure. These modifications lead to the formation of derivatives that can undergo further chemical transformations to yield fluorinated heterocyclic compounds, which are valuable in various chemical applications due to their unique properties .

Molecular Structure Analysis

The molecular structure of compounds similar to (2,4-difluorophenoxy)acetic acid has been studied using X-ray diffraction techniques. For instance, the crystal structure of (2-carboxyphenoxy)acetic acid, a related compound, shows a one-dimensional zig-zag polymer formed by hydrogen bonding through the acid groups. This indicates that the presence of the phenoxyacetic acid moiety can lead to significant intermolecular interactions, which are essential for understanding the behavior of these compounds in solid-state forms .

Chemical Reactions Analysis

The chemical reactions of (2,4-difluorophenoxy)acetic acid derivatives are diverse and can lead to the formation of various heterocyclic structures. For example, acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, which share a similar dioxo acid moiety, can be transformed into hexahydroindoles and further into isoquinolinones through acid-catalyzed cyclization. These reactions highlight the reactivity of the dioxo acid moiety and its potential in synthesizing complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,4-difluorophenoxy)acetic acid derivatives are influenced by the presence of fluorine atoms and the phenoxyacetic acid structure. The introduction of fluorine can affect the acidity, lipophilicity, and overall reactivity of the molecule. Additionally, the ability of these compounds to form cocrystals and complexes, as seen in the structure of the complex formed by heptakis(2,6-di-O-methyl)-beta-cyclodextrin with (2,4-dichlorophenoxy)acetic acid, suggests that they can engage in specific and strong intermolecular interactions, which are crucial for their application in materials science and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Gemüsepflanzenforschung

“(2,4-Difluorphenoxy)essigsäure” wurde in Forschungsarbeiten verwendet, um seine Auswirkungen auf den Ertrag und die Qualität verschiedener Gemüsepflanzen zu untersuchen . Es wurde beispielsweise festgestellt, dass selbst subletale Mengen dieser Verbindung die Form von Tomatenfrüchten verzerren und Radieschenwurzeln verlängern können .

Herbizid-Adsorption und -Abbau

Diese Verbindung wurde hinsichtlich ihrer Adsorption und photo-Fenton-Abbau unter verschiedenen Anwendungsbedingungen untersucht . Die Forschung ergab, dass die Nanoverbundperlen aus Nanomagnetit/Calciumalginat auf Basis der Braunalge Sargassum muticum vielversprechende Ergebnisse bei der Adsorption und dem Abbau dieses Herbizids zeigten .

Antikörpernachweis

Antikörper, die “this compound” nachweisen können, wurden entwickelt und in verschiedenen wissenschaftlichen Anwendungen eingesetzt, darunter Immunhistochemie, ELISA und Immunzytochemie .

Pflanzenzellkulturmedien

“this compound” wird als Ergänzung in Pflanzenzellkulturmedien verwendet . Es ist ein synthetisches Auxin, das als Pflanzenwachstumsregulator Anwendung findet .

Latexproduktion

Diese Verbindung wird verwendet, um die Latexproduktion alter Kautschukbäume zu erhöhen . Diese Anwendung ist besonders wichtig in Regionen, in denen Kautschukbäume einen bedeutenden Teil der Wirtschaft ausmachen .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of (2,4-Difluorophenoxy)acetic acid, commonly known as 2,4-D, is broadleaf weeds . It is a synthetic auxin, a type of plant growth regulator . It is absorbed through the leaves and is translocated to the meristems of the plant .

Mode of Action

2,4-D induces uncontrolled growth in susceptible plants, eventually leading to their death . It is absorbed through the leaves and is translocated to the meristems of the plant . The compound interferes with the normal growth processes of the plant, causing the plant to grow in an uncontrolled and unsustainable manner .

Biochemical Pathways

It is known that 2,4-d disrupts the normal functioning of plant cells, leading to uncontrolled growth and eventually plant death . It is also known to alter the plasticity of the cell walls, influence the amount of protein production, and increase ethylene production .

Pharmacokinetics

2,4-D is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions

Result of Action

The result of 2,4-D’s action is the death of the targeted broadleaf weeds . By inducing uncontrolled growth, 2,4-D causes the plant to exhaust its resources, leading to wilting and eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-D. For example, it is known that 2,4-D is non-persistent in soil but may persist in aquatic systems under certain conditions . Additionally, volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions .

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQGDQMMYURPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278825 | |

| Record name | (2,4-difluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

399-44-0 | |

| Record name | 2-(2,4-Difluorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 399-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-difluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-difluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

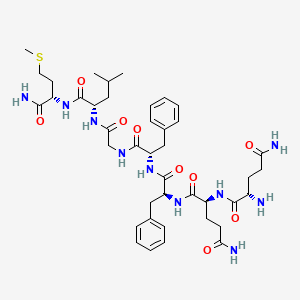

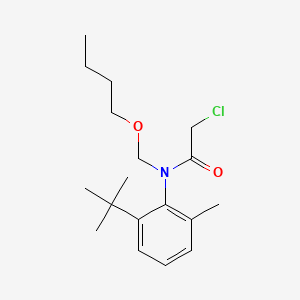

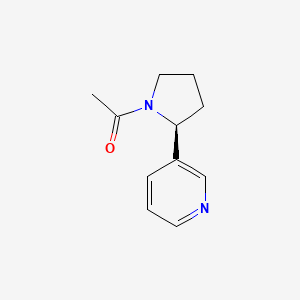

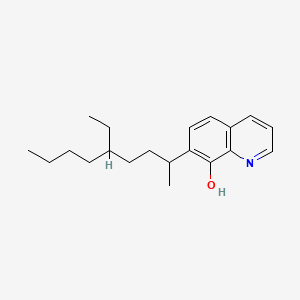

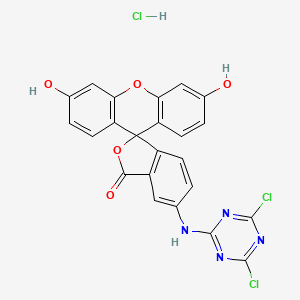

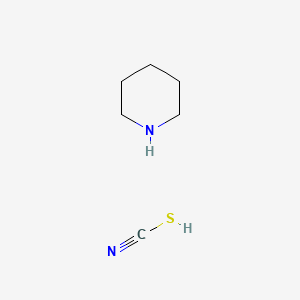

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)

![2-[(Dimethylamino)methyl]phenol hydrochloride](/img/structure/B1295763.png)